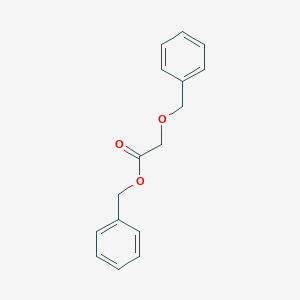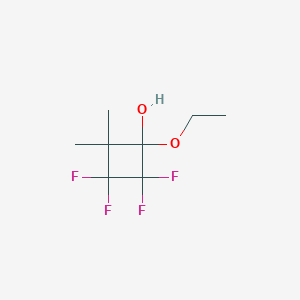
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, also known as MCTC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCTC is a sulfonamide derivative that has been synthesized through a multistep reaction process.
作用機序
The mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate may also act by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to have biochemical and physiological effects on various cell types. It has been found to induce apoptosis in cancer cells by activating caspase enzymes. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has also been found to inhibit the production of inflammatory cytokines in immune cells, leading to its anti-inflammatory effects.
実験室実験の利点と制限
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific research fields. However, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. One direction is to study its potential therapeutic applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Another direction is to develop more efficient synthesis methods for Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate and its potential side effects.
In conclusion, Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a sulfonamide derivative that has shown potential therapeutic applications in various scientific research fields. Its synthesis method involves a multistep reaction process, and its mechanism of action is not fully understood. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has biochemical and physiological effects on various cell types and has advantages and limitations for lab experiments. There are several future directions for the research on Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate, including studying its potential therapeutic applications in other scientific research fields and developing more efficient synthesis methods.
合成法
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is synthesized through a multistep reaction process that involves the condensation of 4-cyanobenzaldehyde with thiosemicarbazide to form 4-((1-methyl-1H-imidazol-2-yl)methylene)-2-phenylthiosemicarbazide. This intermediate is then treated with methyl iodide to form methyl 2-(4-((1-methyl-1H-imidazol-2-yl)methylene)hydrazinyl)thiophene-3-carboxylate, which is further reacted with sodium sulfite to form Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate.
科学的研究の応用
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities. Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to possess antimicrobial activity against various bacterial strains.
特性
CAS番号 |
145865-80-1 |
|---|---|
製品名 |
Methyl 3-((((4-cyanophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
分子式 |
C14H11N3O4S2 |
分子量 |
349.4 g/mol |
IUPAC名 |
methyl 3-[[(E)-(4-cyanophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H11N3O4S2/c1-21-14(18)13-12(6-7-22-13)23(19,20)17-16-9-11-4-2-10(8-15)3-5-11/h2-7,9,17H,1H3/b16-9+ |
InChIキー |
ZKJFOEZXXCOQFT-CXUHLZMHSA-N |
異性体SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
正規SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N |
同義語 |
2-Thiophenecarboxylic acid, 3-((((4-cyanophenyl)methylene)hydrazino)su lfonyl)-, methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-But-2-enedioic acid;N-methyl-2-[(6-methyl-5,5-dioxo-11H-benzo[c][1,2]benzothiazepin-11-yl)oxy]ethanamine](/img/structure/B142431.png)

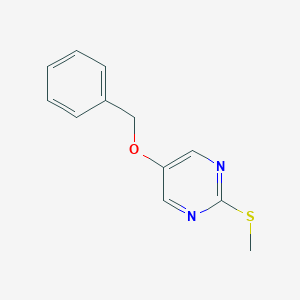
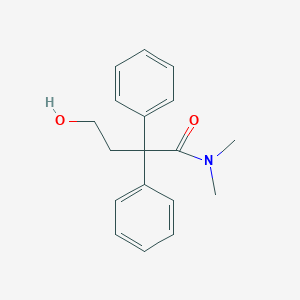

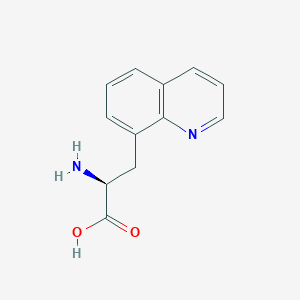
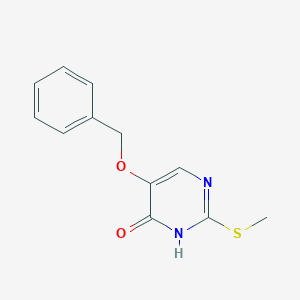
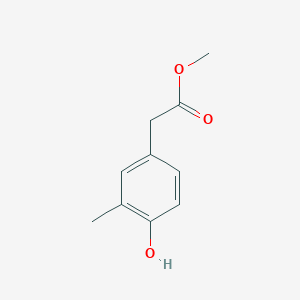
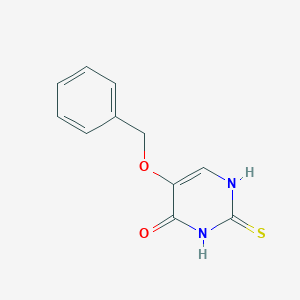
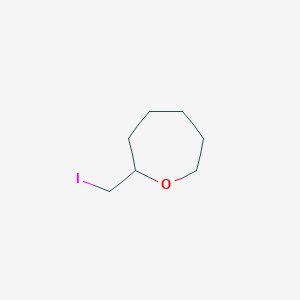
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy-](/img/structure/B142456.png)
